4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid
Description
4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid is a synthetic compound featuring a cyclohexane ring substituted with a carboxylic acid group at position 1 and a 6-fluoroquinolin-4-yl moiety at position 2. This compound’s structural hybridity makes it relevant in medicinal chemistry, particularly for antimicrobial or enzyme-targeting applications .
Properties
Molecular Formula |
C16H16FNO2 |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
4-(6-fluoroquinolin-4-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H16FNO2/c17-12-5-6-15-14(9-12)13(7-8-18-15)10-1-3-11(4-2-10)16(19)20/h5-11H,1-4H2,(H,19,20) |
InChI Key |
UMFZEMGEOWQBNG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C2=C3C=C(C=CC3=NC=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce hydroquinoline derivatives .
Scientific Research Applications
4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA-gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antibacterial activity . The incorporation of the fluorine atom enhances its ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key Observations :
- The chlorophenyl derivative (CAS 49708-81-8) exhibits a high melting point (252–254°C), attributed to strong van der Waals interactions and aromatic stacking .
- Sulfonamide-containing analogs (e.g., CAS 317375-82-9) display amphiphilic properties due to the sulfonamide’s basicity and the carboxylic acid’s acidity, enhancing solubility in polar solvents .
- The fluoroquinoline substituent introduces significant hydrophobicity, likely reducing aqueous solubility but improving membrane permeability for biological targeting .
Structural and Conformational Analysis
- Cyclohexane Conformation : All analogs adopt a chair conformation for the cyclohexane ring, minimizing steric strain. Substituent positions (cis/trans) influence crystal packing and intermolecular interactions. For example, Ashfaq et al. (2015) demonstrated that sulfonamide derivatives form layered structures via N–H···O hydrogen bonds .
- Stereochemical Impact : The trans isomer of 4-(4-chlorophenyl)cyclohexanecarboxylic acid shows higher symmetry and thermal stability compared to cis counterparts, as seen in its elevated melting point .
Biological Activity
4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid, also known as (Z)-4-(6-fluoroquinolin-4-yl)cyclohexanecarboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Molecular Formula : C16H16FNO2
- Molecular Weight : 273.302 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of 4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders and cancer.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Initial studies have shown that derivatives of quinoline compounds often possess significant antimicrobial properties. The presence of the cyclohexanecarboxylic acid moiety may enhance this activity by improving solubility and cellular uptake.
- Anticancer Properties : The compound has been evaluated for its potential as an anticancer agent. It is hypothesized that its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Enzyme Inhibition : Specific focus has been placed on its role as an inhibitor of enzymes such as DGAT1 (diacylglycerol O-acyltransferase 1), which is implicated in lipid metabolism and obesity-related disorders.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-(6-Fluoroquinolin-4-yl)cyclohexanecarboxylic acid:
- Study on DGAT1 Inhibition :
- A study reported that derivatives similar to this compound showed promising results as DGAT1 inhibitors, with IC50 values indicating potent inhibition (Table 1).
| Compound | Human DGAT1 IC50 (nM) | Mouse DGAT1 IC50 (nM) | Log D |
|---|---|---|---|
| 4A | 2.1 | 3.7 | 1.42 |
| 3A | 1.7 | 2.2 | 1.62 |
- These findings suggest that modifications to the quinoline structure can significantly impact enzyme inhibition potency.
- Anticancer Activity :
- In vitro studies demonstrated that related compounds could reduce cell viability in various cancer cell lines by targeting specific signaling pathways involved in cell growth and survival.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Preliminary data indicate favorable pharmacokinetic properties for related compounds:
| PK Parameters | Rat Data |
|---|---|
| Bioavailability (F%) | 19% |
| Clearance (Cl, mL/min/kg) | 3.0 |
| Volume of Distribution (Vdss, L/kg) | 0.34 |
| Half-life (t1/2, h) | 3.7 |
These parameters suggest that the compound may have a reasonable duration of action and systemic exposure following administration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
